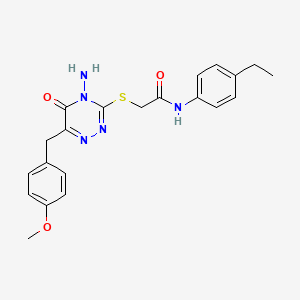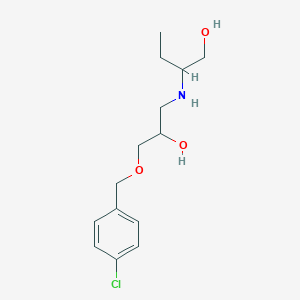
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol is a complex organic compound that features a combination of functional groups, including a chlorobenzyl ether, a hydroxypropyl group, and an amino alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol typically involves multiple steps, starting with the preparation of the chlorobenzyl ether. This can be achieved by reacting 4-chlorobenzyl chloride with a suitable alcohol under basic conditions. The resulting chlorobenzyl ether is then subjected to further reactions to introduce the hydroxypropyl and amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorobenzyl ether can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a useful probe in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxypropyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorobenzyl ether moiety can interact with hydrophobic regions of proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-((3-((4-Bromobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-((3-((4-Methylbenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol: Contains a methyl group instead of chlorine.
2-((3-((4-Nitrobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol: Features a nitro group in place of chlorine.
Uniqueness
The presence of the chlorobenzyl ether group in 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Propiedades
IUPAC Name |
2-[[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3/c1-2-13(8-17)16-7-14(18)10-19-9-11-3-5-12(15)6-4-11/h3-6,13-14,16-18H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQDUSVCVGWAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(COCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-chloro-6-fluorophenyl)propanamide](/img/structure/B2688648.png)

![6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole](/img/structure/B2688653.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2688657.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2688658.png)
![3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B2688659.png)
![Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride](/img/structure/B2688661.png)
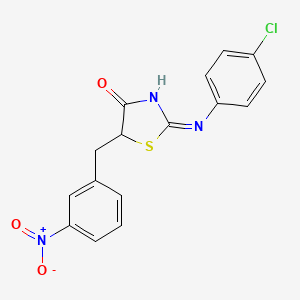
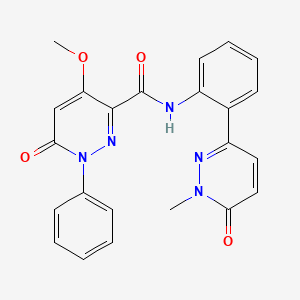
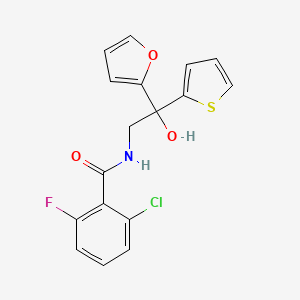
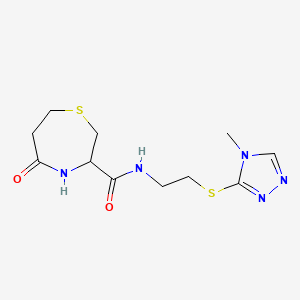
![6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688669.png)
![2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2688670.png)
